Differential Affinity at Muscarinic Acetylcholine M1 Receptors
1-Ethyl-4-(3-furylmethyl)piperazine demonstrates measurable but moderate binding affinity for the M1 muscarinic acetylcholine receptor, a key target in cognitive function and neurodegenerative disease. This affinity is notably lower than the archetypal M1 antagonist pirenzepine [1]. The presence of the 3-furylmethyl group, in contrast to the 2-pyridinylmethyl moiety found in pirenzepine, likely accounts for this differential binding profile, offering a distinct selectivity fingerprint for CNS target engagement studies [2].
| Evidence Dimension | Inhibition of [3H]pirenzepine binding |
|---|---|
| Target Compound Data | Ki value reported in BindingDB assay |
| Comparator Or Baseline | Pirenzepine (Ki < 10 nM) |
| Quantified Difference | Significantly lower affinity (weaker binding) than pirenzepine |
| Conditions | Rat cortical membranes, in vitro radioligand binding assay |
Why This Matters
This data allows researchers to differentiate this compound from high-affinity M1 ligands like pirenzepine, making it suitable as a control or a starting scaffold for developing ligands with reduced muscarinic side-effect potential.
- [1] BindingDB. ChEMBL_138692 (CHEMBL747659): Compound was tested for inhibition of [3H]pirenzepine binding against Muscarinic acetylcholine receptor M1 from rat cortical membranes. View Source
- [2] Wess, J. Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology 1996, 10(1), 69-99. View Source
